7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7-CP-DMPP, is a small molecule that has been widely studied in the scientific literature due to its potential applications in many areas. 7-CP-DMPP is a heterocyclic compound with a unique structure that has been found to have a wide range of biological activities, including analgesic, anti-inflammatory, antiepileptic, and anti-cancer activities. In addition, 7-CP-DMPP has been found to possess a number of interesting biochemical and physiological effects that may be useful in the development of new drugs and therapies.
Scientific Research Applications
Chemical Synthesis and Derivatives
The compound 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to a class of pyrrolopyrimidines, which have been a subject of interest in chemical synthesis due to their diverse biological activities. Research has focused on synthesizing novel derivatives of pyrrolopyrimidines, including those with aromatic sulfonamide moieties. These compounds have been synthesized using catalytic systems such as 4-(N,N-Dimethylamino)pyridine (DMAP), demonstrating the efficiency of solvent-free conditions over traditional methods. The synthesis involves the reaction of 7-deazaadenines with benzenesulfonyl chlorides, highlighting the adaptability of pyrrolopyrimidines in chemical reactions to produce new compounds with potential biological applications (Khashi, Davoodnia, & Chamani, 2014).
Crystallography and Structural Analysis
The structural analysis of pyrrolopyrimidine derivatives, such as the synthesis and crystal structure of related compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been explored. These studies involve cyclization reactions and detailed crystallographic analysis to understand the molecular conformation, hydrogen bonding, and π-stacking interactions, which are crucial for the application of these compounds in material science and molecular engineering (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Antiproliferative Activity
Pyrrolopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, such as human breast cancer cells (MCF-7). These compounds, including pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, undergo various chemical reactions to produce amino derivatives, which are then assessed for their ability to inhibit cell growth and induce apoptotic cell death, highlighting the potential therapeutic applications of pyrrolopyrimidine derivatives in cancer treatment (Atapour-Mashhad et al., 2017).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have been investigated for their antimicrobial and anticancer activities. These compounds demonstrate significant activity, surpassing even standard drugs like doxorubicin in some cases, indicating the versatility of pyrrolopyrimidine frameworks in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
The compound 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines, in general, are known to inhibit their targets by binding to the active site and preventing the protein’s normal function . For instance, when these compounds bind to tyrosine kinases, they prevent the phosphorylation of tyrosine residues on target proteins, thereby inhibiting signal transduction .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets tyrosine kinases, it could affect pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell growth and survival .
Pharmacokinetics
It’s worth noting that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness and could potentially enhance bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound targets tyrosine kinases involved in cell growth and survival, its action could potentially lead to the inhibition of cell proliferation .
Biochemical Analysis
Biochemical Properties
7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . This compound acts as an inhibitor of PKB, thereby modulating the phosphorylation of downstream targets such as glycogen synthase kinase 3 beta (GSK3β) and mammalian target of rapamycin (mTOR) . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting cell signaling pathways such as the PI3K/Akt/mTOR pathway . Additionally, it affects gene expression by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes . In non-cancerous cells, the compound’s effects are less pronounced, indicating a degree of selectivity towards malignant cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of PKB, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of cell survival and proliferation signals . Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The effects may diminish over time due to the development of resistance mechanisms in some cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its therapeutic effects . In non-cancerous tissues, the distribution is more limited, contributing to the compound’s selectivity towards malignant cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . This dual localization allows the compound to exert its effects on multiple cellular processes.
Properties
IUPAC Name |
7-(4-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-8-9(2)19(11-5-3-10(15)4-6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOSOWWRMRDJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407077 | |
Record name | 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49675429 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72578-33-7 | |
Record name | 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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